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Compound of Interest

Compound Name: 2-Methyl-4-penten-2-ol

Cat. No.: B1266220 Get Quote

An In-depth Technical Guide to 2-Methyl-4-penten-2-ol (CAS: 624-97-5)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract
2-Methyl-4-penten-2-ol, also known as allyldimethylcarbinol, is a tertiary allylic alcohol that

serves as a valuable intermediate in organic synthesis. Its unique structure, featuring both a

tertiary alcohol and a terminal alkene, provides dual functionality for a variety of chemical

transformations. This guide offers a comprehensive overview of its chemical and physical

properties, established synthesis protocols, spectroscopic characterization, key chemical

reactions, and essential safety and handling procedures. The insights provided herein are

intended to support researchers in leveraging this versatile molecule for applications ranging

from fine chemical synthesis to the development of novel pharmaceutical agents.

Physicochemical and Structural Properties
2-Methyl-4-penten-2-ol is a colorless liquid at room temperature. Its identity is unequivocally

established by its Chemical Abstracts Service (CAS) registry number: 624-97-5. The molecule

consists of a five-carbon chain with a methyl group and a hydroxyl group on the second

carbon, and a double bond between the fourth and fifth carbons.

Table 1: Physicochemical Properties of 2-Methyl-4-penten-2-ol
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Property Value Source

CAS Number 624-97-5

Molecular Formula C₆H₁₂O

Molecular Weight 100.16 g/mol

IUPAC Name 2-Methylpent-4-en-2-ol

Synonyms
Allyldimethylcarbinol, 1-

Pentene-4-ol, 4-methyl-

Boiling Point 119.5 - 120 °C at 760 mmHg

Density 0.833 g/cm³

Flash Point 41.3 °C

Refractive Index 1.43

Solubility
Soluble in ethanol and ether,

slightly soluble in water.

LogP (Octanol/Water) 1.333

Synthesis: The Grignard Reaction Protocol
The most direct and widely employed synthesis of 2-Methyl-4-penten-2-ol is the Grignard

reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of

an organomagnesium halide (the Grignard reagent) on a carbonyl compound. For this specific

synthesis, the Grignard reagent is typically allylmagnesium bromide, which attacks the

electrophilic carbonyl carbon of acetone.

The causality behind this choice is rooted in the high reactivity of the Grignard reagent, which

behaves as a strong carbanion. The reaction must be conducted under strictly anhydrous

(water-free) conditions, as even trace amounts of water will protonate and destroy the Grignard

reagent, terminating the desired reaction pathway. Anhydrous ether is the solvent of choice as

it is aprotic and helps to stabilize the Grignard reagent complex.

Experimental Protocol: Synthesis via Grignard Reaction
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a

reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all

glassware is scrupulously dry.

Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, add a

solution of allyl bromide in anhydrous diethyl ether.

Grignard Reagent Formation: Add a small portion of the allyl bromide solution to the

magnesium turnings. The reaction may require gentle heating or the addition of an iodine

crystal to initiate. Once initiated, the reaction will become exothermic. Add the remaining allyl

bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is

complete, continue to stir the mixture until most of the magnesium has been consumed.

Reaction with Acetone: Cool the newly formed allylmagnesium bromide solution in an ice

bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise via the

dropping funnel. This step is highly exothermic; maintain a slow addition rate to control the

reaction.

Quenching and Workup: After the acetone addition is complete, slowly and carefully quench

the reaction by adding a saturated aqueous solution of ammonium chloride. This step

protonates the resulting alkoxide to form the final alcohol product and precipitates

magnesium salts.

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic

layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash

with brine, and dry over anhydrous sodium sulfate.

Isolation: Remove the solvent by rotary evaporation. The crude product can then be purified

by fractional distillation under atmospheric pressure to yield pure 2-Methyl-4-penten-2-ol.
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Caption: Grignard synthesis workflow for 2-Methyl-4-penten-2-ol.

Spectroscopic and Analytical Characterization
Confirming the structure and purity of synthesized 2-Methyl-4-penten-2-ol is paramount. This

is achieved through a combination of spectroscopic techniques. The data presented below are

characteristic of the compound's structure.

Table 2: Key Spectroscopic Data for 2-Methyl-4-penten-2-ol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1266220?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266220?utm_src=pdf-body
https://www.benchchem.com/product/b1266220?utm_src=pdf-body
https://www.benchchem.com/product/b1266220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Feature Characteristic Signal

IR Spectroscopy O-H stretch (alcohol)
Broad peak at ~3300-3400

cm⁻¹

C=C stretch (alkene) Peak at ~1640 cm⁻¹

=C-H bend (alkene) Peaks at ~910 and 990 cm⁻¹

¹H NMR -OH (hydroxyl proton)
Singlet, chemical shift variable

(~1.5-4.0 ppm)

=CH₂ (vinyl protons) Multiplet, ~5.1 ppm (2H)

-CH= (vinyl proton) Multiplet, ~5.8 ppm (1H)

-CH₂- (allylic protons) Doublet, ~2.2 ppm (2H)

-C(CH₃)₂ (methyl protons) Singlet, ~1.2 ppm (6H)

¹³C NMR
-C(CH₃)₂OH (quaternary

carbon)
~71 ppm

CH₂= ~118 ppm

-CH= ~135 ppm

-CH₂- (allylic carbon) ~48 ppm

-C(CH₃)₂ (methyl carbons) ~29 ppm

Mass Spectrometry Molecular Ion (M⁺) m/z = 100

M-15 (loss of CH₃)
m/z = 85 (often a prominent

peak)

M-18 (loss of H₂O) m/z = 82

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Chemical Reactivity and Synthetic Applications
The dual functionality of 2-Methyl-4-penten-2-ol makes it a versatile building block in organic

synthesis.
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Reactions of the Hydroxyl Group: As a tertiary alcohol, it is resistant to oxidation under mild

conditions. However, it can undergo substitution reactions under acidic conditions. For

instance, reaction with concentrated HCl can yield 4-chloro-4-methyl-1-pentene, an

intermediate used in further syntheses.

Reactions of the Alkene Group: The terminal double bond is susceptible to a wide range of

electrophilic additions, including hydrogenation (to form 2-methyl-2-pentanol), halogenation,

and hydroboration-oxidation (to form 2-methylpentane-1,5-diol). It can also participate in

polymerization and metathesis reactions.

Applications: This compound serves as an intermediate in the synthesis of fragrances and

specialty chemicals. Its structural motif is also relevant in the synthesis of more complex

molecules, where the allyl and tertiary alcohol groups can be strategically manipulated in

drug discovery programs.

Hydroxyl Group Reactions Alkene Group Reactions

2-Methyl-4-penten-2-ol

Substitution (e.g., HCl)
-> 4-Chloro-4-methyl-1-pentene

Hydrogenation (H₂/Pd)
-> 2-Methyl-2-pentanol

Oxidative Cleavage (O₃)
-> Acetone + Propanal Polymerization
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97-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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